1-(But-1-en-1-yl)-2-methylbenzene
Description
1-(But-1-en-1-yl)-2-methylbenzene is an aromatic hydrocarbon featuring a benzene ring substituted with a methyl group at the ortho position (C2) and a but-1-en-1-yl chain at the C1 position. The but-1-en-1-yl group is a four-carbon unsaturated substituent with a double bond between C1 and C2 (structure: CH₂=CHCH₂CH₂-). This configuration introduces both steric and electronic effects: the methyl group acts as an electron-donating group (EDG), while the conjugated double bond in the butenyl chain enhances reactivity toward electrophilic addition or cyclization reactions. The molecular formula is C₁₁H₁₄, and its unsaturated nature distinguishes it from saturated butylbenzene derivatives .
Properties
CAS No. |
61337-36-8 |
|---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
1-but-1-enyl-2-methylbenzene |
InChI |
InChI=1S/C11H14/c1-3-4-8-11-9-6-5-7-10(11)2/h4-9H,3H2,1-2H3 |
InChI Key |
FFWIWOGEFRVJIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC1=CC=CC=C1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(But-1-en-1-yl)-2-methylbenzene can be synthesized through various methods. One common approach involves the alkylation of toluene (methylbenzene) with but-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(But-1-en-1-yl)-2-methylbenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the butenyl group to a butyl group, resulting in 1-(Butyl)-2-methylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.
Substitution: Halogenation reactions can be carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Products may include 1-(But-1-en-1-yl)-2-methylbenzyl alcohol, 1-(But-1-en-1-yl)-2-methylbenzaldehyde, and 1-(But-1-en-1-yl)-2-methylbenzoic acid.
Reduction: The major product is 1-(Butyl)-2-methylbenzene.
Substitution: Various halogenated derivatives of this compound.
Scientific Research Applications
1-(But-1-en-1-yl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound’s derivatives may be studied for their potential biological activities.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(But-1-en-1-yl)-2-methylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may interact with oxidizing agents to form reactive intermediates that lead to the formation of oxidized products. The molecular targets and pathways involved vary based on the reaction conditions and the specific reagents used.
Comparison with Similar Compounds
Saturated vs. Unsaturated Substituents
Butylbenzenes (e.g., n-butylbenzene, sec-butylbenzene, tert-butylbenzene) are saturated analogs with distinct physical and chemical properties. For example:
- Boiling Points : Saturated butylbenzenes generally exhibit higher boiling points due to stronger van der Waals interactions. For instance, n-butylbenzene (C₁₀H₁₄) has a boiling point of ~183°C, whereas unsaturated analogs like 1-(but-1-en-1-yl)-2-methylbenzene likely have lower boiling points due to reduced molecular surface area .
- Reactivity : The double bond in the butenyl group increases reactivity, enabling participation in Diels-Alder or hydrogenation reactions, unlike saturated butylbenzenes .
Chain Length Variations: Allyl vs. Butenyl
1-Allyl-2-methylbenzene (C₁₀H₁₂) features a shorter propenyl (allyl) chain. Key differences include:
- Molecular Weight : The butenyl derivative (C₁₁H₁₄) has a higher molecular weight, influencing solubility and volatility.
Cyclic vs. Linear Substituents
1-(1-Cyclohexen-1-yl)-2-methylbenzene (C₁₃H₁₆) substitutes a cyclohexenyl group for the linear butenyl chain. The cyclic structure introduces:
Positional Isomerism in Butenyl Substitutents
1-(But-1-en-2-yl)-2-methylbenzene (CAS 82902-62-3, C₁₁H₁₄) is a structural isomer with the double bond between C1 and C2 but attached at C2 of the butenyl chain. This minor structural difference alters:
Electronic Effects of Substituents
- Electron-Withdrawing Groups (EWG) : Compounds like 1-(2-nitrostyryl)-2-methylbenzene () feature nitro groups (EWG), which deactivate the benzene ring toward electrophilic substitution. In contrast, the methyl group (EDG) in this compound enhances ring activation .
- Steric Effects : The ortho-methyl group in the target compound can hinder reactions at the adjacent position, as seen in reduced yields during reductive N-heterocyclization of sterically hindered analogs .
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